molecular formula C17H36P4 B13797712 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- CAS No. 86560-61-4

1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)-

Cat. No.: B13797712
CAS No.: 86560-61-4
M. Wt: 364.4 g/mol
InChI Key: VAIMDTXNLSPNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is a unique organophosphorus compound characterized by its spirocyclic structure. This compound is notable for its stability and the presence of four phosphorus atoms within a small ring system. The molecular formula is C₁₇H₃₆P₄, and it has a molecular weight of 364.363 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- typically involves the reaction of tert-butylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific details of the synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

    Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. The spirocyclic structure also allows for unique spatial arrangements that can influence molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetramethyl-: Similar structure but with methyl groups instead of tert-butyl groups.

    1,2,4,5-Tetraphospha-3-silaspiro(2.2)pentane: Contains a silicon atom in place of one of the carbon atoms in the ring.

Uniqueness

1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance stability. This makes it more resistant to decomposition and allows for a wider range of chemical reactions compared to its methyl-substituted counterpart .

Properties

CAS No.

86560-61-4

Molecular Formula

C17H36P4

Molecular Weight

364.4 g/mol

IUPAC Name

1,2,4,5-tetratert-butyl-1,2,4,5-tetraphosphaspiro[2.2]pentane

InChI

InChI=1S/C17H36P4/c1-13(2,3)18-17(19(18)14(4,5)6)20(15(7,8)9)21(17)16(10,11)12/h1-12H3

InChI Key

VAIMDTXNLSPNJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C2(P1C(C)(C)C)P(P2C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.